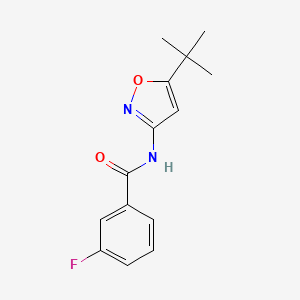
N-(5-tert-butyl-3-isoxazolyl)-3-fluorobenzamide
説明
N-(5-tert-butyl-3-isoxazolyl)-3-fluorobenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 2012 by a team of researchers at GlaxoSmithKline. Since then, it has gained widespread attention due to its ability to inhibit the activity of a class of enzymes called Jumonji C domain-containing histone demethylases (JMJD3 and UTX).
作用機序
N-(5-tert-butyl-3-isoxazolyl)-3-fluorobenzamide works by inhibiting the activity of JMJD3 and UTX, which are enzymes that play a key role in regulating gene expression by removing methyl groups from histones. By inhibiting these enzymes, this compound can alter the expression of genes that are involved in various biological processes, including inflammation and cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing the severity of autoimmune disorders. Additionally, this compound has been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
実験室実験の利点と制限
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)-3-fluorobenzamide is its ability to selectively inhibit JMJD3 and UTX without affecting other histone demethylases. This makes it a valuable tool for studying the biological functions of these enzymes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 and UTX at lower concentrations.
将来の方向性
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-fluorobenzamide. One area of interest is its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and anti-tumor effects. Finally, there is a need for the development of more potent and selective inhibitors of JMJD3 and UTX, which could have important therapeutic applications.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its ability to inhibit JMJD3 and UTX has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPXVXKOTXRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)
![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)
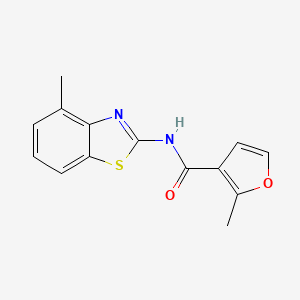
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
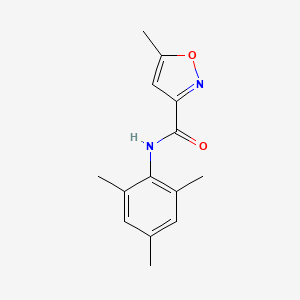
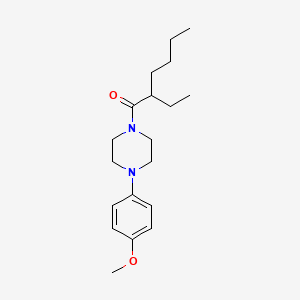
![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4432573.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)
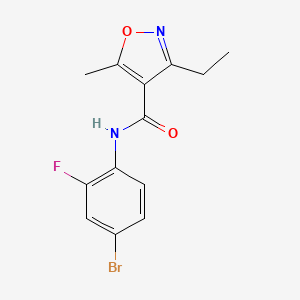
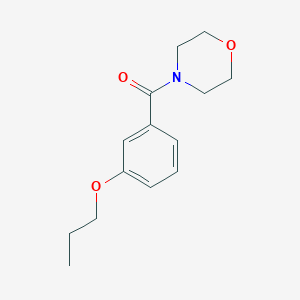

![4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4432625.png)